H-Glu(OtBu)-OMe · HCl
CAS No.:
Cat. No.: VC3680532
Molecular Formula: C10H19NO4 · HCl
Molecular Weight: 253.73
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H19NO4 · HCl |
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Molecular Weight | 253.73 |
Introduction
Chemical Identity and Structure
H-Glu(OtBu)-OMe·HCl represents a modified form of glutamic acid where the side chain carboxyl group is protected with a tert-butyl ester group while the α-carboxyl group bears a methyl ester protection. The amino group exists as a hydrochloride salt, enhancing stability and solubility characteristics. The compound possesses well-defined stereochemistry critical for its biological functions and applications.
Identification Parameters
The compound is characterized by several important identifiers that facilitate its recognition and standardization in scientific research:
Property | Value |
---|---|
Chemical Name | 5-O-tert-butyl 1-O-methyl (2S)-2-aminopentanedioate;hydrochloride |
CAS Number | 6234-01-1 |
Molecular Formula | C₁₀H₁₉NO₄·HCl |
Molecular Weight | 253.8 g/mol |
Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl |
MDL Number | MFCD00153438 |
This unique combination of protective groups on different carboxyl moieties provides researchers with valuable orthogonal deprotection options during peptide synthesis and other chemical transformations .
Physical and Chemical Properties
The physical and chemical properties of H-Glu(OtBu)-OMe·HCl determine its behavior in various experimental conditions and influence its applications in research settings.
Physical Characteristics
Property | Description |
---|---|
Appearance | White to off-white crystalline solid |
Solubility | DMSO: 125 mg/mL (492.67 mM; requires ultrasonic assistance) |
Storage Stability | Stable at -20°C (solid form) |
Solution Stability | 6 months at -80°C; 1 month at -20°C (in DMSO) |
The compound's solubility profile demonstrates good dissolution in polar aprotic solvents like DMSO, making it suitable for various laboratory applications requiring stock solution preparation .
Chemical Reactivity
H-Glu(OtBu)-OMe·HCl features selective protection of its carboxyl groups, enabling controlled chemical transformations:
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The tert-butyl ester (OtBu) protection on the side chain carboxyl group can be selectively removed under mild acidic conditions
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The methyl ester (OMe) protection on the α-carboxyl requires different deprotection conditions, typically basic hydrolysis
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The amino group is available for peptide bond formation after neutralization of the hydrochloride salt
This differential reactivity makes the compound particularly valuable in sequential peptide synthesis strategies requiring selective deprotection steps .
Target Concentration | Amount for 1 mg | Amount for 5 mg | Amount for 10 mg |
---|---|---|---|
1 mM | 3.9401 mL | 19.7006 mL | 39.4011 mL |
5 mM | 0.7880 mL | 3.9401 mL | 7.8802 mL |
10 mM | 0.3940 mL | 1.9701 mL | 3.9401 mL |
To ensure optimal dissolution:
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Select appropriate solvent (preferably DMSO)
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Heat the tube to 37°C
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Use ultrasonic bath agitation to enhance dissolution
Research Applications
H-Glu(OtBu)-OMe·HCl serves multiple functions in biochemical and pharmaceutical research, with applications spanning from fundamental peptide synthesis to specialized biomedical investigations.
Peptide Synthesis Applications
As a protected amino acid derivative, H-Glu(OtBu)-OMe·HCl plays a crucial role in peptide synthesis:
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Serves as a building block for incorporating glutamic acid residues with differential protection
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Enables orthogonal protection strategies in complex peptide synthesis
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Facilitates the creation of glutamic acid-containing bioactive peptides
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Allows for selective modification of either carboxyl group during synthetic sequences
The compound's protection pattern is particularly valuable when synthesizing peptides requiring selective deprotection of specific carboxyl groups at different synthesis stages .
Biochemical Research
Beyond peptide synthesis, the compound finds utility in various biochemical research contexts:
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Studies investigating glutamic acid metabolism and function
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Development of glutamate-based pharmaceuticals
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Structure-activity relationship studies of glutamate-containing compounds
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As a reference standard in analytical methods and metabolic investigations
The availability of high-purity H-Glu(OtBu)-OMe·HCl from commercial suppliers facilitates these research applications by providing consistent starting materials for experimental work .
Supplier | Catalog Number | Product Specifications | Purity |
---|---|---|---|
GlpBio | GA10206 | Sample solution provided at 25 μL, 10mM | Research grade |
Ambeed | - | Multiple size options available | Research grade |
These commercial sources provide researchers with access to the compound in formats appropriate for various experimental needs .
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